molecular formula C17H20N2OS B11330594 4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(ethylsulfanyl)-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11330594
M. Wt: 300.4 g/mol
InChI Key: SJOBFEVPZWASGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of bicyclic pyrimidines. This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a phenylethyl group attached to a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the ethylsulfanyl and phenylethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where nucleophiles like halides or amines can replace the phenyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines

Scientific Research Applications

4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other bicyclic pyrimidines such as pyrido[4,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These compounds share structural similarities but differ in the nature and position of their substituents. The unique combination of the ethylsulfanyl and phenylethyl groups in 4-(ETHYLSULFANYL)-1-(2-PHENYLETHYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

4-ethylsulfanyl-1-(2-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H20N2OS/c1-2-21-16-14-9-6-10-15(14)19(17(20)18-16)12-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3

InChI Key

SJOBFEVPZWASGG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)N(C2=C1CCC2)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.